5-Fluoroisatin has been reported as the precursor of the Sunitinib (Sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .
5-Fluoroisatin may be used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst .
Method of Application: The method involves the condensation of aromatic primary bis-amines with isatin (1H-indole-2,3-dione) and 5-fluoroisatin in a water suspension medium. This process occurs cleanly and efficiently without the need for any organic solvent or acid catalyst .
Results or Outcomes: The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration . Their structures were confirmed by 1H-NMR, 13C-NMR, IR and mass spectra .
5-Fluoroisatin can be used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It can also be used in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .
5-Fluoroisatin can be used in the synthesis of 3-acetonyl-5-fluoro-3-hydroxyoxindole .
5-Fluoroisatin can be used as a synthesis intermediate for Schiff bases, macromolecules, and metal complexes in the application of catalysts and OLEDs .
5-Fluoroisatin can be reshaped to a quinoline under Pfitzinger reaction, providing a platform for post-modification of the isatin derivatives .
Method of Application: The method involves the Pfitzinger reaction, where 5-Fluoroisatin is reshaped to a quinoline .
5-Fluoroisatin is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its molecular formula is , and it has a CAS number of 443-69-6. This compound exhibits a unique structure that contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom enhances its reactivity and solubility, making it an interesting target for synthetic and pharmacological studies .
5-Fluoroisatin exhibits several notable biological activities:
The synthesis of 5-fluoroisatin can be achieved through several methods:
5-Fluoroisatin has numerous applications across various fields:
Interaction studies involving 5-fluoroisatin focus on its binding affinity and efficacy against biological targets:
Several compounds share structural similarities with 5-fluoroisatin. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Isatin | No fluorine substitution | Antimicrobial, anticancer | Lacks enhanced reactivity |
6-Fluoroisatin | Fluorine at the 6-position | Similar to 5-fluoroisatin | Different position affects activity |
Bromoisatin | Bromine instead of fluorine | Antimicrobial properties | Different halogen impacts reactivity |
5-Chloroisatin | Chlorine at the 5-position | Antiviral activity | Chlorine may alter binding affinity |
5-Fluoroisatin stands out due to the presence of fluorine, which enhances its solubility and reactivity compared to other halogenated isatins. Its unique properties make it a valuable compound for further research and development in medicinal chemistry .
The development of environmentally benign synthetic methods has become increasingly important in organic chemistry. Traditional Schiff base synthesis typically involves refluxing mixtures of amines and carbonyl compounds in organic solvents such as ethanol or methanol, often requiring acid catalysts and extended reaction times. Recent advances have demonstrated the viability of more sustainable approaches for 5-fluoroisatin derivatives.
Research has shown that condensation of aromatic primary bis-amines with 5-fluoroisatin can be efficiently conducted in water suspension without organic solvents or acid catalysts. This approach represents a significant advancement in green chemistry principles.
The reaction proceeds through the condensation of the carbonyl group at the isatin C-3 position with the amine group, forming an imine (C=N) bond. The general reaction is represented below:
5-Fluoroisatin + Aromatic bis-amine → Bis-Schiff base derivative + H2O
A key advantage of this methodology is the straightforward isolation process—the bis-Schiff base products typically precipitate from the aqueous medium and can be collected by simple filtration, minimizing the need for extensive purification procedures.
A representative synthesis involves stirring a mixture of powdered 5-fluoroisatin (0.50 g, 3.40 mmol) with an appropriate bis-amine (1.70 mmol) in water (9 mL) at room temperature for 20-30 hours. The resulting crystalline product is collected by filtration, washed with water, and dried to yield the corresponding bis-Schiff base.
Bis-amine | Reaction Time (h) | Yield (%) | Product Appearance |
---|---|---|---|
4,4'-Diaminodiphenyl ether | 24 | 85.2 | Yellow crystals |
3,3'-Diaminodiphenylmethane | 30 | 72.7 | Yellow crystals |
4,4'-Diaminodiphenyl sulfide | 26 | 76.5 | Yellow-orange powder |
4,4'-Diaminodiphenyl | 22 | 79.8 | Deep yellow crystals |
The presence of the fluorine atom in 5-fluoroisatin notably increases reaction yields and reduces reaction times compared to unsubstituted isatin. Additionally, when the amino groups of the bis-amine are in the para position relative to the linking group, higher yields are typically observed.
Spectroscopic analysis of these bis-Schiff bases reveals characteristic IR absorption bands at approximately 1652 cm^-1 (C=N) and 1726 cm^-1 (C=O), confirming successful condensation. ^1H-NMR spectra typically show the absence of aldehyde protons and the appearance of imine-related signals.
5-Fluoroisatin serves as the core recognition element in 19F magnetic resonance spectroscopy (MRS) probes for peroxynitrite (ONOO⁻). The compound undergoes an oxidative decarbonylation reaction upon exposure to ONOO⁻, converting into 5-fluoroanthranilic acid (Figure 1A). This transformation is accompanied by a distinct shift in the 19F nuclear magnetic resonance (NMR) signal from −124.5 ppm to −118.3 ppm, enabling quantitative detection of peroxynitrite [4]. The reaction specificity is attributed to peroxynitrite's strong nucleophilic and oxidative properties, which cleave the isatin ring selectively.
Chromatographic analyses reveal that 5-fluoroisatin exhibits a retention time of 8.2 minutes, while its decarbonylated product, 5-fluoroanthranilic acid, elutes at 0.8 minutes under reversed-phase conditions [4]. This stark difference facilitates rapid identification and quantification of peroxynitrite in biological samples. The probe demonstrates a linear response range of 0.1–50 μM for ONOO⁻, with a detection limit of 80 nM, outperforming conventional fluorescent probes in environments with high background autofluorescence [4].
Parameter | Value/Description |
---|---|
Detection Limit | 80 nM |
Linear Range | 0.1–50 μM |
Selectivity | >50-fold over other ROS (e.g., H₂O₂, - OH) |
Reaction Time | <2 minutes at 37°C |
NMR Chemical Shift Change | −124.5 ppm → −118.3 ppm |
A Förster resonance energy transfer (FRET) nanoprobe (CD–N-I) integrates carbon dots (CDs) with a 5-fluoroisatin-derived naphthalimide–isatin hybrid through electrostatic interactions [3]. Upon peroxynitrite exposure, the isatin moiety undergoes cleavage, disrupting FRET and increasing the naphthalimide emission at 540 nm while reducing CD emission at 450 nm (Figure 2A). This ratiometric response (I₅₄₀/I₄₅₀) enables precise spatial mapping of ONOO⁻ dynamics in live pulmonary epithelial cells.
In A549 human lung adenocarcinoma cells, CD–N-I detected exogenous peroxynitrite (50 μM SIN-1 donor) with a 4.2-fold increase in the emission ratio [3]. The probe’s photostability (>90% signal retention after 30 minutes) and low cytotoxicity (>95% cell viability at 100 μg/mL) make it suitable for long-term imaging studies. Applications include monitoring oxidative burst in alveolar macrophages and assessing particulate matter-induced ROS generation in bronchial epithelial models.
Parameter | Value/Description |
---|---|
Detection Limit | 0.2 μM (in vitro) |
Dynamic Range | 0.5–200 μM |
Cell Viability | >95% at 100 μg/mL |
Photostability | >90% after 30 minutes |
Response Time | <10 seconds |
Interferon-γ (IFN-γ) upregulates inducible nitric oxide synthase (iNOS) in immune and epithelial cells, leading to sustained nitric oxide (NO) production. Subsequent reaction of NO with superoxide (O₂- ⁻) generates peroxynitrite, a key mediator of IFN-γ-induced tissue damage [1]. 5-Fluoroisatin-based probes enable real-time tracking of this pathway by targeting ONOO⁻ as a downstream effector.
In IFN-γ-stimulated RAW 264.7 macrophages, CD–N-I detected a 3.8-fold increase in peroxynitrite levels compared to untreated controls [3]. Parallel studies in human bronchial epithelial cells (BEAS-2B) exposed to IFN-γ (100 U/mL for 24 hours) revealed colocalization of ONOO⁻ with mitochondrial compartments, highlighting the role of mitochondrial ROS in cytokine-mediated inflammation.
Parameter | Value/Description |
---|---|
IFN-γ Concentration | 100 U/mL |
ONOO⁻ Increase | 3.8-fold in macrophages |
Mitochondrial Colocalization | Pearson’s coefficient: 0.78 |
Time to Peak Signal | 6–8 hours post-stimulation |
Irritant